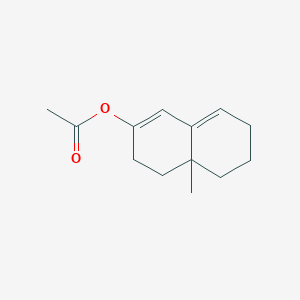![molecular formula C18H13FO2 B14003482 2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid CAS No. 3109-50-0](/img/structure/B14003482.png)
2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid is an organic compound with the molecular formula C18H13FO2 It is a derivative of benzoic acid, where the hydrogen atom in the benzene ring is substituted by a fluoronaphthylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid typically involves the reaction of 8-fluoronaphthalene with benzyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoronaphthyl group enhances its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(8-Chloronaphthalen-2-yl)methyl]benzoic acid
- 2-[(8-Bromonaphthalen-2-yl)methyl]benzoic acid
- 2-[(8-Iodonaphthalen-2-yl)methyl]benzoic acid
Uniqueness
Compared to its analogs, 2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
3109-50-0 |
|---|---|
Fórmula molecular |
C18H13FO2 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
2-[(8-fluoronaphthalen-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C18H13FO2/c19-17-7-3-5-13-9-8-12(11-16(13)17)10-14-4-1-2-6-15(14)18(20)21/h1-9,11H,10H2,(H,20,21) |
Clave InChI |
OQTDFYLTTPPDIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=CC3=C(C=CC=C3F)C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




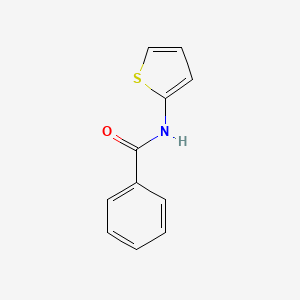
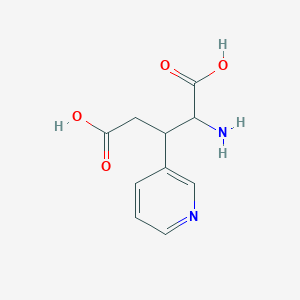
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

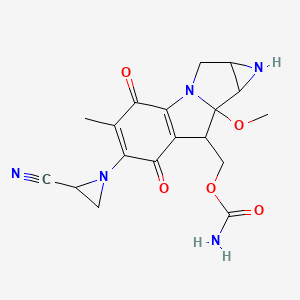
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
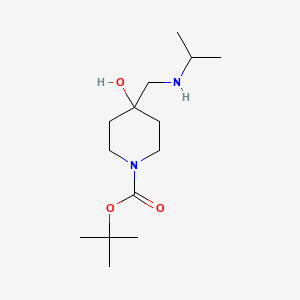
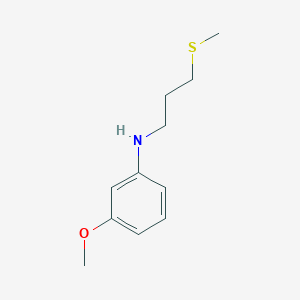
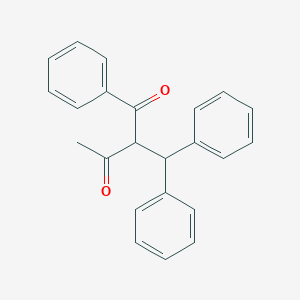
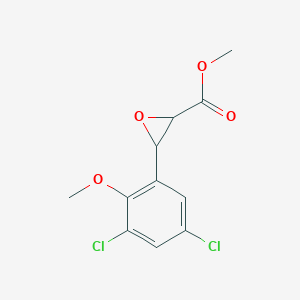
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
